N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3OS/c17-16(18,19)13-4-2-1-3-12(13)14(23)21-11-5-8-22(9-6-11)15-20-7-10-24-15/h1-4,7,10-11H,5-6,8-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQPEFCOMJTXRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2C(F)(F)F)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Coupling Reactions: The thiazole and piperidine rings are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide involves sequential coupling and cyclization reactions:
Step 1: Formation of the Thiazole-Piperidine Core
- Thiazole Synthesis : The 1,3-thiazole ring is synthesized via Hantzsch thiazole condensation. For example, thiobenzamide reacts with α-haloketones or α-azido ketones under basic conditions to yield substituted thiazoles .
- Piperidine Functionalization : The piperidine ring is introduced via nucleophilic substitution. For instance, 4-aminopiperidine reacts with 2-chlorothiazole derivatives to form the 1-(thiazol-2-yl)piperidine intermediate .
Step 2: Coupling with Benzamide
- The benzamide moiety is attached via amide bond formation. 2-(Trifluoromethyl)benzoic acid is activated (e.g., using HATU or EDCl) and coupled with the amine group of 1-(thiazol-2-yl)piperidin-4-amine under anhydrous conditions .
Key Reaction Conditions
| Reaction Step | Reagents/Catalysts | Solvent | Yield | Reference |
|---|---|---|---|---|
| Thiazole formation | NaN₃, HCl, DCM | DCM | 65–78% | |
| Piperidine substitution | K₂CO₃, DMF | DMF | 82% | |
| Amide coupling | HATU, DIPEA | DMF | 75% |
Mechanistic Insights
- Thiazole Cyclization : The Hantzsch reaction proceeds via nucleophilic attack of the thiol group on α-haloketones, followed by cyclodehydration .
- Piperidine Activation : The 4-aminopiperidine acts as a nucleophile, displacing chloride from 2-chlorothiazole in a SNAr mechanism .
- Amide Bond Formation : Carbodiimide-based coupling agents facilitate the activation of carboxylic acids to form reactive intermediates (e.g., O-acylisourea), which react with amines .
Stability and Reactivity
- Hydrolytic Stability : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the benzamide against hydrolysis under physiological conditions .
- Metabolic Stability : The thiazole ring resists oxidative metabolism, as shown in microsomal assays (t₁/₂ > 4 hr) .
Comparative Analysis of Analogues
| Compound | R Group | Activity (IC₅₀, μM) | Reference |
|---|---|---|---|
| Target Compound | CF₃ | 0.0243 | |
| Piperidin-1-yl analogue | H | 0.366 | |
| 4-Fluoropiperidinyl analogue | 4-F | 0.0575 |
Challenges and Optimizations
Scientific Research Applications
Overview
2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid is a synthetic compound with significant pharmaceutical potential. Its unique chemical structure suggests various applications, particularly in medicinal chemistry and drug development.
Pharmaceutical Applications
- Anti-inflammatory Properties : Research indicates that compounds similar to 2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid exhibit anti-inflammatory effects. These properties are crucial for developing drugs targeting chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
- Analgesic Effects : The compound's structure suggests potential analgesic properties, making it a candidate for pain management therapies. Studies on related compounds have shown efficacy in reducing pain responses in animal models .
- Antioxidant Activity : There is evidence that this compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases, including neurodegenerative disorders like Alzheimer's disease .
Case Studies
- Case Study 1 : A study published in the Journal of Medicinal Chemistry explored derivatives of 2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid, demonstrating significant anti-inflammatory activity in vitro and in vivo models. The study highlighted the compound's ability to inhibit pro-inflammatory cytokines, suggesting its use in therapeutic formulations for inflammatory conditions .
- Case Study 2 : Another investigation focused on the analgesic properties of the compound, revealing a dose-dependent reduction in pain behavior in rodent models. The findings support further exploration into its mechanisms of action and potential as a novel analgesic agent .
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide is a compound with notable pharmacological properties, particularly in the realm of neuropharmacology and oncology.
Pharmaceutical Applications
- CNS Disorders : This compound has shown promise in treating central nervous system disorders due to its ability to modulate neurotransmitter systems. Its thiazole moiety is associated with neuroprotective effects, potentially benefiting conditions like depression and anxiety .
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells. This suggests potential applications in cancer therapy .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
Case Studies
- Case Study 1 : A research article published in Bioorganic & Medicinal Chemistry Letters reported on the synthesis and biological evaluation of this compound. The study demonstrated significant activity against specific cancer cell lines, indicating its potential as an antitumor agent .
- Case Study 2 : Another study examined the neuropharmacological effects of this compound, revealing its capacity to enhance cognitive function and reduce anxiety-like behaviors in animal models. These findings support its development for treating anxiety disorders and cognitive impairments .
Mechanism of Action
The mechanism of action of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituted Benzamide Derivatives
Compounds with variations in the benzamide substituents or piperidine-thiazole linkage demonstrate distinct physicochemical and biological properties.
Key Insights :
- Trifluoromethyl vs. Other Groups : The trifluoromethyl group in the target compound confers higher electronegativity and resistance to oxidative metabolism compared to difluoromethoxy or tetrafluoroethyl groups .
- Piperidine-Thiazole Linkage: Substitution at the piperidine nitrogen (e.g., 4-aminobenzyl in 6e/6f vs. thiazol-2-yl in the target) modulates steric bulk and binding pocket compatibility .
Urea/Thiourea Derivatives
Urea and thiourea modifications are common strategies to enhance hydrogen bonding with target proteins.
Key Insights :
Enzyme Inhibitors and Similarity Scores
The target compound shares structural motifs with known enzyme inhibitors.
Key Insights :
Biological Activity
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a thiazole moiety, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound based on available research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole ring contributes to its ability to modulate enzyme activity and receptor interactions. Research indicates that compounds containing thiazole groups often exhibit significant anticancer properties by inducing apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins and activation of caspases .
1. Anticancer Activity
Studies have shown that this compound exhibits notable cytotoxic effects against several cancer cell lines. For example:
- Cell Lines Tested : The compound was evaluated against Jurkat (T-cell leukemia) and HT-29 (colon cancer) cell lines.
- Results : It demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .
2. Antimicrobial Properties
The thiazole derivatives are recognized for their antimicrobial activities. Preliminary studies suggest that this compound may inhibit the growth of specific bacterial strains:
- Mechanism : The thiazole moiety may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
3. Anti-inflammatory Effects
Research indicates potential anti-inflammatory effects associated with this compound:
- Inflammatory Models : In vitro assays have shown that it can reduce pro-inflammatory cytokine production in activated macrophages, suggesting a role in managing inflammatory diseases .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Thiazole Substitution : Variations in the thiazole ring or piperidine substituents can enhance or diminish activity.
- Trifluoromethyl Group : The presence of a trifluoromethyl group has been associated with increased lipophilicity and improved cellular uptake, contributing to enhanced bioactivity .
Case Studies
Several case studies have been documented regarding the synthesis and evaluation of similar thiazole-containing compounds:
- Study on Anticancer Activity : A related compound demonstrated significant apoptosis induction in breast cancer cells through mitochondrial pathways.
- Antimicrobial Assessment : Another derivative was effective against MRSA strains, showcasing the potential for developing new antibiotics based on this scaffold.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide, and what key reaction conditions optimize yield?
- Methodology : The compound can be synthesized via multi-step reactions involving:
- Amide coupling : Reacting 2-(trifluoromethyl)benzoyl chloride with 1-(1,3-thiazol-2-yl)piperidin-4-amine in pyridine or THF under inert conditions. Catalysts like HATU or DCC improve coupling efficiency .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (from methanol) to isolate the product .
- Key conditions : Maintain anhydrous conditions, monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane), and optimize stoichiometry (1:1 molar ratio of amine to acyl chloride) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for benzamide), thiazole protons (δ 6.8–7.0 ppm), and piperidine signals (δ 2.5–3.5 ppm). The trifluoromethyl group appears as a singlet at ~δ -62 ppm in 19F NMR .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 382.1) and fragmentation patterns using ESI-MS .
- HPLC : Assess purity (>98% with C18 column, acetonitrile/water gradient) .
Q. What preliminary biological assays are suitable to evaluate its activity?
- In vitro enzyme inhibition : Screen against PFOR (pyruvate:ferredoxin oxidoreductase) via NADH oxidation assays, as structural analogs (e.g., nitazoxanide derivatives) inhibit anaerobic metabolism .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety profiles .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodology :
- Substituent variation : Synthesize analogs with modifications to the thiazole (e.g., 5-chloro substitution), piperidine (e.g., N-methylation), or benzamide (e.g., para-fluoro) moieties .
- Biological testing : Compare IC50 values in enzyme assays and logP values (via shake-flask method) to correlate hydrophobicity with activity .
- Data analysis : Use molecular docking (e.g., AutoDock Vina) to model interactions with PFOR’s active site, focusing on hydrogen bonds (amide NH to Asp158) and hydrophobic contacts (trifluoromethyl to Val121) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case example : If one study reports potent PFOR inhibition (IC50 = 1.2 µM) while another shows no activity:
- Replicate assays : Ensure identical conditions (pH, cofactors like CoA).
- Purity verification : Re-analyze batches via HPLC and ICP-MS to rule out metal impurities .
- Probe off-target effects : Use transcriptomics (RNA-seq) to identify unintended pathways .
Q. How can reaction yields be improved during scale-up synthesis?
- Optimization steps :
- Solvent selection : Replace THF with DMF to enhance solubility of intermediates .
- Catalyst screening : Test BOP or PyBOP for higher coupling efficiency vs. HATU .
- Workflow : Implement flow chemistry for continuous amide bond formation, reducing side-product formation .
Q. What advanced analytical methods address challenges in distinguishing stereoisomers or polymorphs?
- X-ray crystallography : Resolve crystal packing (e.g., centrosymmetric dimers via N–H⋯N hydrogen bonds) to confirm stereochemistry .
- Dynamic NMR : Detect rotational barriers in the piperidine-thiazole linkage at variable temperatures .
- DSC/TGA : Identify polymorph transitions (e.g., Form I vs. Form II) by analyzing melting endotherms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
